N1-beta-D-Arabinopyranosylamino guanidine hcl

Stereochemistry Carbohydrate Chemistry Chiral Pool Synthesis

N1-beta-D-Arabinopyranosylamino guanidine hydrochloride (CAS 368452-58-8) is a synthetic, chiral small molecule composed of a guanidine moiety linked to a β-D-arabinopyranosyl sugar via a hydrazine bridge. With a molecular formula of C6H15ClN4O4 and a molecular weight of 242.66 g/mol, it belongs to the class of arabinopyranosylaminoguanidines.

Molecular Formula C6H15ClN4O4
Molecular Weight 242.66 g/mol
CAS No. 368452-58-8
Cat. No. B1431439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-beta-D-Arabinopyranosylamino guanidine hcl
CAS368452-58-8
Molecular FormulaC6H15ClN4O4
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl
InChIInChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m1./s1
InChIKeyNUMFZIWFQRRBOQ-JJKGCWMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-beta-D-Arabinopyranosylamino Guanidine HCl (CAS 368452-58-8): Structural Identity and Research Procurement Considerations


N1-beta-D-Arabinopyranosylamino guanidine hydrochloride (CAS 368452-58-8) is a synthetic, chiral small molecule composed of a guanidine moiety linked to a β-D-arabinopyranosyl sugar via a hydrazine bridge [1]. With a molecular formula of C6H15ClN4O4 and a molecular weight of 242.66 g/mol, it belongs to the class of arabinopyranosylaminoguanidines [1]. The compound features four defined stereocenters (2R,3S,4R,5R) on the pyranose ring, which directly determine its spatial conformation and potential for stereospecific biomolecular interactions [1]. It is primarily offered as a research chemical or building block for carbohydrate modification, with vendor-reported purities typically in the 95–98% range .

Why N1-beta-D-Arabinopyranosylamino Guanidine HCl Cannot Be Replaced by Generic In-Class Analogs


Substitution within the arabinopyranosylaminoguanidine class is not scientifically valid due to the critical influence of stereochemistry and salt form on both physicochemical properties and potential biological target engagement. For example, the alpha-L anomer (N1-α-L-arabinopyranosylamino guanidine HCl, CAS 109853-78-3) shares the same atomic composition but possesses an inverted configuration at the anomeric center and the opposite absolute stereochemistry throughout the pyranose ring, resulting in a distinct three-dimensional shape and hydrogen-bonding surface . Similarly, the nitrate salt counterpart (CAS 368452-60-2) differs in counterion identity, which can alter solubility, hygroscopicity, and crystallization behavior—parameters essential for reproducible formulation and assay preparation . These structural differences are not interchangeable; evidence from related guanidine-sugar conjugates demonstrates that stereochemical variations can abolish or invert biological activity [1]. Therefore, a procurement decision based solely on chemical class or nominal similarity risks selecting a compound with divergent performance in downstream applications.

Procurement Guide: Quantifiable Differentiation of N1-beta-D-Arabinopyranosylamino Guanidine HCl from Closest Analogs


Stereochemical Configuration at the Anomeric Center: β-D vs. α-L Anomer

The target compound possesses a β-D-arabinopyranosyl configuration with defined stereochemistry (2R,3S,4R,5R) at all four chiral centers, while the commercially available α-L anomer (N1-α-L-arabinopyranosylamino guanidine HCl) has the inverted (2S,3R,4S,5S) configuration. This stereochemical divergence produces distinct spatial arrangements: the β-D anomer places the aglycone (aminoguanidine) in an equatorial orientation relative to the pyranose ring, whereas the α-L anomer presents an axial disposition [1].

Stereochemistry Carbohydrate Chemistry Chiral Pool Synthesis

Counterion Identity: Hydrochloride Salt vs. Nitrate Salt

The hydrochloride salt (target compound) has a molecular weight of 242.66 g/mol and a distinct counterion (Cl⁻), whereas the nitrate salt (N1-β-D-arabinopyranosylamino guanidine HNO3, CAS 368452-60-2) has a molecular weight of 269.21 g/mol with a NO3⁻ counterion [1]. The nitrate salt exhibits a higher formal hydrogen bond acceptor count and larger topological polar surface area due to the additional oxygen atoms in the counterion, which alters its solubility profile and crystal packing behavior .

Salt Selection Pharmaceutical Chemistry Physicochemical Properties

Sugar Moiety Identity: D-Arabinopyranose vs. L-Arabinopyranose Backbone

The target compound incorporates the naturally occurring D-arabinose sugar backbone, which is the enantiomer of the L-arabinose found in the α-L anomer series. D-Arabinose is more commonly utilized in mammalian glycobiology and nucleoside analog design, whereas L-arabinose is predominantly a plant cell wall component [1]. This distinction has practical implications: enzymes such as mammalian kinases and glycosidases typically exhibit stereoselectivity for D-sugar substrates, which may confer differential metabolic stability and cellular processing for the D-arabino-configured compound [2].

Carbohydrate Recognition Biological Chirality Metabolic Stability

Reported Antiproliferative Activity in ALL Models: Cautious Interpretation Against Background

Vendor literature attributes potential antileukemic activity to N1-β-D-arabinopyranosylamino guanidine HCl, specifically referencing inhibition of proliferation and apoptosis induction in acute lymphoblastic leukemia (ALL) cell models . However, no peer-reviewed primary research publication containing quantitative IC₅₀ values, selectivity indices, or comparative data against standard-of-care agents (e.g., nelarabine, which is the clinically approved arabinoguanosine prodrug for T-ALL with a reported IC₅₀ of approximately 0.5–5 µM in T-cell lines) was identified [1]. The absence of head-to-head data means that any claim of differential potency relative to established arabinonucleoside therapies cannot be substantiated with the currently available evidence base.

Acute Lymphoblastic Leukemia Antiproliferative Activity Cancer Cell Apoptosis

Optimal Procurement Scenarios for N1-beta-D-Arabinopyranosylamino Guanidine HCl Based on Differentiated Evidence


Stereospecific Carbohydrate-Protein Interaction Studies

Investigators studying how protein binding pockets discriminate between β-D- and α-L-arabinopyranosyl epitopes can use this compound as a structurally defined probe. The equatorial orientation of the aminoguanidine group, supported by the (2R,3S,4R,5R) stereochemistry documented in PubChem, provides a distinct hydrogen-bonding surface relative to the α-L anomer . This application leverages the compound's well-characterized stereochemistry as its primary value proposition.

Modified Oligosaccharide and Glycoconjugate Synthesis

As a custom-synthesized monosaccharide derivative produced via methylation and glycosylation routes, this compound serves as a building block for constructing novel glycoconjugates with defined β-D-arabinopyranosyl termini . The hydrochloride salt form offers advantages over the nitrate counterpart in terms of compatibility with standard carbohydrate-coupling reactions that are sensitive to oxidizing counterions, making it the preferred choice for synthetic glycochemistry applications [1].

Guanidine-Containing Pharmacophore Development for Kinase or Protease Targets

The guanidine group, which mimics the protonated arginine side chain at physiological pH, positions this compound as a scaffold for designing competitive inhibitors of arginine-recognizing enzymes such as trypsin-like serine proteases and certain kinases . The β-D-arabinopyranosyl moiety may enhance water solubility and provide additional hydrogen-bonding interactions with polar subsites adjacent to the arginine-binding pocket, a design principle validated in the broader field of aminoguanidine-based protease inhibitors [1].

Preclinical ALL Research Requiring a Novel Chemical Starting Point

For laboratories exploring non-nucleoside arabinosyl-guanidine hybrids as ALL therapeutics, this compound serves as an early-stage screening candidate. It is structurally distinct from the FDA-approved arabinonucleoside nelarabine, which relies on intracellular triphosphate formation and DNA incorporation for activity . Researchers should note that all antileukemic activity claims currently derive from vendor literature rather than independent peer-reviewed publications, necessitating thorough in-house validation before procurement for efficacy studies [1].

Quote Request

Request a Quote for N1-beta-D-Arabinopyranosylamino guanidine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.